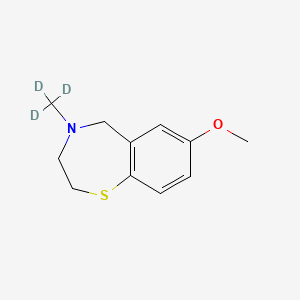
2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine, also known as this compound, is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 212.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine is a synthetic compound belonging to the benzothiazepine family. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11D3H12N O S
- Molecular Weight : 212.326 g/mol
- CAS Number : 1167435-22-4
- IUPAC Name : 7-methoxy-4-(trideuteriomethyl)-3,5-dihydro-2H-1,4-benzothiazepine
The specific biological activities of this compound are not extensively documented in current literature. However, compounds within the benzothiazepine class typically exhibit a range of biological activities through various mechanisms:
- Calcium Channel Modulation : Benzothiazepines are known to interact with calcium channels, which can influence vascular smooth muscle contraction and cardiac function.
- Antioxidant Activity : Some studies suggest that benzothiazepines may possess antioxidant properties that could protect cells from oxidative damage.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects through modulation of neurotransmitter systems.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Initial studies show low cytotoxicity levels in various cell lines, making it a candidate for further drug development .
- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens; however, specific data for this compound is limited.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
Table 1: Summary of Related Research Findings
Applications De Recherche Scientifique
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets:
-
Metalloprotease Inhibition :
- Research indicates that compounds similar to 2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine can act as inhibitors of metalloproteinases (MPs), which are enzymes implicated in various diseases such as rheumatoid arthritis and cancer metastasis. Inhibition of these enzymes may help manage symptoms associated with these conditions .
- Anticancer Activity :
- Neuroprotective Effects :
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of benzothiazepines:
- Study on Metalloprotease Inhibitors :
- Anticancer Research :
Propriétés
IUPAC Name |
7-methoxy-4-(trideuteriomethyl)-3,5-dihydro-2H-1,4-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCEGVSQDOGSB-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC2=C(C1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCSC2=C(C1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858458 |
Source


|
| Record name | 7-Methoxy-4-(~2~H_3_)methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167435-22-4 |
Source


|
| Record name | 7-Methoxy-4-(~2~H_3_)methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













